molecular formula C24H20N2O2S B6539446 N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]naphthalene-1-carboxamide CAS No. 1060250-45-4

N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]naphthalene-1-carboxamide

Cat. No.: B6539446
CAS No.: 1060250-45-4
M. Wt: 400.5 g/mol
InChI Key: YVOLGEUMINXVAI-UHFFFAOYSA-N
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Description

N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]naphthalene-1-carboxamide is a complex organic compound that features a naphthalene core linked to a phenyl group, which is further substituted with a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, often using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene and phenyl rings, typically using reagents like bromine or chlorinating agents.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride (LiAlH4)

    Substitution: Bromine, chlorine, sulfuric acid

Major Products

    Oxidation: Thiophene sulfoxides or sulfones

    Reduction: Amines from nitro groups

    Substitution: Halogenated derivatives of naphthalene and phenyl rings

Scientific Research Applications

Chemistry

In chemistry, N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]naphthalene-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it valuable in drug discovery and development.

Medicine

Medically, this compound has potential applications as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of drugs for diseases such as cancer, inflammation, and infectious diseases.

Industry

In industry, this compound can be used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to its electronic properties.

Mechanism of Action

The mechanism of action of N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins, altering their conformation and activity. This binding can inhibit or activate enzymatic functions, modulate signal transduction pathways, and affect gene expression. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-carboxamide derivatives: These compounds share the naphthalene core and exhibit similar electronic properties.

    Thiophene derivatives: Compounds like thiophene-2-carboxamide have similar structural features and reactivity.

    Phenylcarbamoyl derivatives: These compounds have a phenyl group linked to a carbamoyl moiety, similar to the target compound.

Uniqueness

N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]naphthalene-1-carboxamide is unique due to the combination of its naphthalene, phenyl, and thiophene moieties. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and medicinal chemistry.

Properties

IUPAC Name

N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2S/c27-23(25-16-20-7-4-14-29-20)15-17-10-12-19(13-11-17)26-24(28)22-9-3-6-18-5-1-2-8-21(18)22/h1-14H,15-16H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOLGEUMINXVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)CC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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